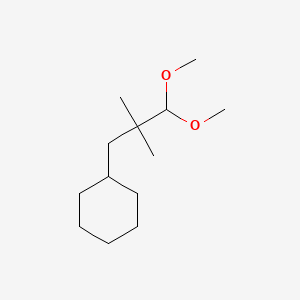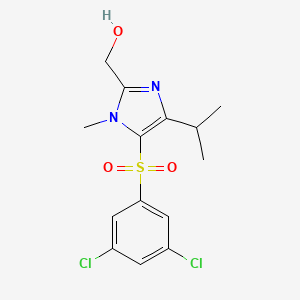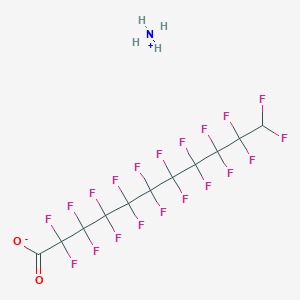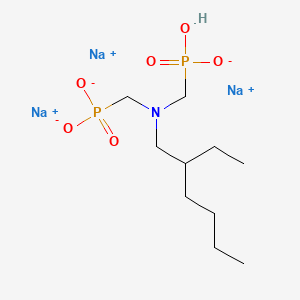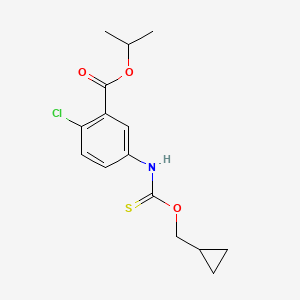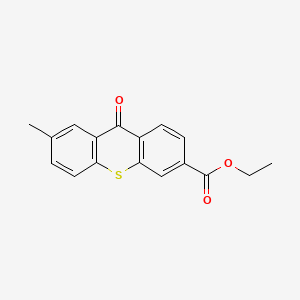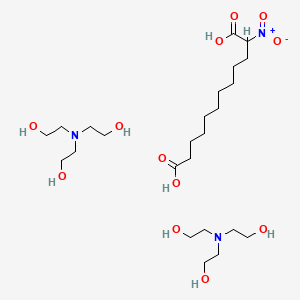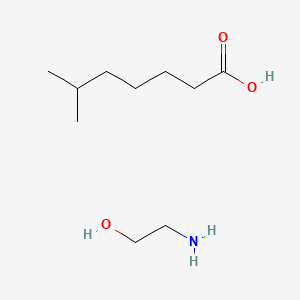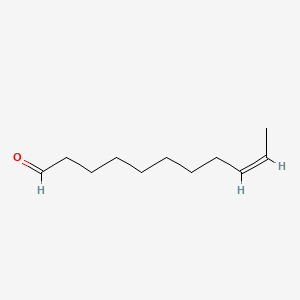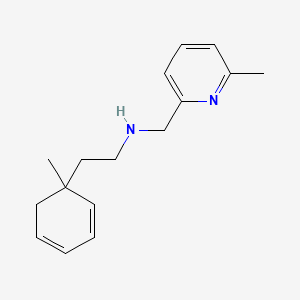
2,2',3,3',4-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4-Pentachlorodiphenyl ether is a member of the polychlorinated diphenyl ethers family, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence. The molecular formula of 2,2’,3,3’,4-Pentachlorodiphenyl ether is C12H5Cl5O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a controlled environment to ensure consistent product quality. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium methoxide and potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4-Pentachlorodiphenyl ether.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,2’,3,3’,4-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicological impacts.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Used in the development of flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxicological effects, including disruption of endocrine functions and induction of oxidative stress .
Comparison with Similar Compounds
2,2’,3,3’,4-Pentachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,3,3’,4-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Properties
CAS No. |
160282-10-0 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
InChI Key |
ABRDPORILGADAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


